molecular formula C19H18N2O4 B554779 Z-Trp-OH CAS No. 7432-21-5

Z-Trp-OH

Cat. No.: B554779
CAS No.: 7432-21-5
M. Wt: 338.4 g/mol
InChI Key: AHYFYYVVAXRMKB-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Biochemical Analysis

    Biochemical Properties

    Z-Trp-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the chemical shift of the carboxylate carbon of Z-tryptophan increases upon binding to enzymes like thermolysin and stromelysin-1 . This suggests that this compound may have a role in modulating enzymatic activity.

    Cellular Effects

    The effects of this compound on cellular processes are complex and multifaceted. As a derivative of tryptophan, it may influence cell function through its impact on tryptophan metabolism. Tryptophan and its metabolites play crucial roles in maintaining neurological function, immunity, and homeostasis in the body . Therefore, it is plausible that this compound could have similar effects on cellular processes.

    Molecular Mechanism

    It is known that tryptophan and its derivatives can undergo various transformations, including halogenation, oxidation, methylation, and decarboxylation, to produce analogs of increased chemical diversity . These analogs can then be incorporated into biosynthetic pathways, suggesting that this compound might exert its effects at the molecular level through similar mechanisms.

    Temporal Effects in Laboratory Settings

    The temporal effects of this compound in laboratory settings are not well-documented. It is known that tryptophan and its metabolites can exhibit changes over time. For instance, 24 hours after treatment, the level of glutamate, kynurenine, and kynurenic acid (all tryptophan metabolites) were found to be elevated, diminishing by 48 hours . Similar temporal effects could potentially be observed with this compound.

    Dosage Effects in Animal Models

    The dosage effects of this compound in animal models have not been extensively studied. Studies on tryptophan supplementation have shown that it can suppress aggressive behavior and reduce post-stress plasma cortisol concentrations in vertebrates . It would be interesting to investigate whether this compound has similar dosage-dependent effects.

    Metabolic Pathways

    This compound is likely involved in the metabolic pathways of tryptophan. Tryptophan is metabolized via three significant pathways: the indole pathway, the kynurenine pathway, and the serotonin pathway . Given that this compound is a derivative of tryptophan, it is plausible that it participates in these or similar metabolic pathways.

    Transport and Distribution

    It is known that tryptophan and its metabolites can be transported across cell membranes and distributed within cells . It is plausible that this compound follows similar transport and distribution patterns.

    Subcellular Localization

    Studies on tryptophan and its metabolites suggest that they can be localized in various subcellular compartments . For instance, tryptophan metabolites can influence the function of intestinal epithelial cells, where the aryl hydrocarbon receptor (AHR) is located . It would be interesting to investigate the subcellular localization of this compound and its effects on cellular activity and function.

    Preparation Methods

    • Synthesis: N-Cbz-DL-tryptophan can be synthesized through chemical reactions involving tryptophan derivatives.
    • Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides insights into its preparation.
  • Chemical Reactions Analysis

    • N-Cbz-DL-tryptophan undergoes various reactions:

        Oxidation: It can be oxidized under specific conditions.

        Reduction: Reduction reactions are feasible, yielding different products.

        Substitution: Substituent groups can be introduced.

    • Common reagents include oxidants, reducing agents, and protecting groups.
    • Major products depend on reaction conditions and stereochemistry.
  • Scientific Research Applications

      Chemistry: Used as a chiral building block in organic synthesis.

      Biology: Investigated for its role in protein structure and function.

      Medicine: Potential applications in drug development.

      Industry: Employed in the synthesis of pharmaceuticals and fine chemicals.

  • Comparison with Similar Compounds

    • N-Cbz-DL-tryptophan’s uniqueness lies in its stereochemistry.
    • Similar compounds include tryptophan derivatives and other chiral amino acids.

    Properties

    IUPAC Name

    3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AHYFYYVVAXRMKB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID901294784
    Record name N-(Benzyloxycarbonyl)-DL-tryptophan
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901294784
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    338.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    13058-16-7, 7432-21-5
    Record name N-(Benzyloxycarbonyl)-DL-tryptophan
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=13058-16-7
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    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N-Benzyloxycarbonyl-DL-tryptophan
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 7432-21-5
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    Record name 13058-16-7
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    Record name N-(Benzyloxycarbonyl)-DL-tryptophan
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N-benzyloxycarbonyl-DL-tryptophan
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    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.666
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: How can the equilibrium of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide synthesis be shifted towards product formation?

    A1: Research indicates that the addition of organic solvents, such as 1,4-butanediol, to the reaction medium can effectively shift the equilibrium of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide synthesis towards product formation [, ]. This effect is primarily driven by a reduction in water activity, which favors the synthesis reaction over hydrolysis []. Furthermore, the choice of organic solvent can influence the ionization equilibrium of the reacting species, further impacting the synthetic yield []. For instance, using α-chymotrypsin as a catalyst in a 20% water/80% 1,4-butanediol mixture resulted in a remarkable 90.9% yield of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide before purification [].

    Q2: Can Z-Trp-OH self-assemble, and if so, what structures can it form?

    A2: Yes, this compound exhibits self-assembly capabilities, driven by non-covalent interactions between the molecules []. Studies have shown that this compound can self-assemble into a variety of well-defined morphologies, including fibers, spheres, and flower-like structures []. Factors such as concentration, temperature, and the presence of other molecules can influence the self-assembly process and the resulting structures [].

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